molecular formula C20H23N3O2 B4442193 N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide

N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide

Numéro de catalogue B4442193
Poids moléculaire: 337.4 g/mol
Clé InChI: ACSVNVVFJBPGHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide, also known as ANA-12, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. ANA-12 is a selective antagonist of the TrkB receptor, which is a member of the tyrosine kinase receptor family that binds to brain-derived neurotrophic factor (BDNF). BDNF is a protein that plays a crucial role in the growth, survival, and differentiation of neurons in the brain. The dysregulation of BDNF signaling has been implicated in many neurological disorders, including depression, anxiety, Alzheimer's disease, and Parkinson's disease.

Applications De Recherche Scientifique

N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to block the binding of BDNF to the TrkB receptor, which results in the inhibition of downstream signaling pathways that are involved in the growth and survival of neurons. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to have antidepressant-like effects in animal models of depression, suggesting its potential therapeutic application in the treatment of depression. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential therapeutic application in the treatment of Alzheimer's disease.

Mécanisme D'action

N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide is a selective antagonist of the TrkB receptor, which blocks the binding of BDNF to the receptor. BDNF binding to the TrkB receptor activates several downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in the growth and survival of neurons. The inhibition of these pathways by N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide results in the inhibition of neuronal growth and survival.
Biochemical and Physiological Effects:
N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to have several biochemical and physiological effects. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to reduce the levels of phosphorylated ERK and Akt, which are downstream targets of the TrkB receptor signaling pathway. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has also been shown to reduce the levels of BDNF in the brain, suggesting that N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide may have a negative feedback effect on BDNF production. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to have antidepressant-like effects in animal models of depression, which may be due to the inhibition of the TrkB receptor signaling pathway. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease, which may be due to the inhibition of the TrkB receptor signaling pathway.

Avantages Et Limitations Des Expériences En Laboratoire

N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has several advantages and limitations for lab experiments. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide is a selective antagonist of the TrkB receptor, which allows for the specific inhibition of the TrkB receptor signaling pathway. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has also been optimized for high purity and high yield, which allows for consistent results in lab experiments. However, N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has a relatively short half-life, which may limit its effectiveness in certain experiments. N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide also has limited solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.

Orientations Futures

There are several future directions for the study of N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide. One potential future direction is the study of the long-term effects of N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide on neuronal growth and survival. Another potential future direction is the study of the potential therapeutic applications of N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide in other neurological disorders, such as anxiety and Parkinson's disease. The development of more potent and selective TrkB receptor antagonists may also be a future direction for the study of N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide. Overall, the study of N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has the potential to provide valuable insights into the role of BDNF signaling in neurological disorders and may lead to the development of new therapeutic interventions.

Propriétés

IUPAC Name

2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-9-21-19(24)13-18-20(25)22-10-11-23(18)14-15-7-8-16-5-3-4-6-17(16)12-15/h2-8,12,18H,1,9-11,13-14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSVNVVFJBPGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1C(=O)NCCN1CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 5
N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.